![molecular formula C12H14ClN3 B1467366 4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole CAS No. 1247636-24-3](/img/structure/B1467366.png)
4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole
説明
4-(Chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole (CM-DMT) is an organic compound that has a wide range of applications in the fields of science and medicine. CM-DMT is a colorless and odorless solid compound that is highly soluble in water and organic solvents. It is synthesized by the reaction of 4-chloro-1-methylbenzene and 1-methyl-1H-1,2,3-triazole in the presence of an acid catalyst. CM-DMT has been found to have a wide range of biological activities and is used in a variety of applications in scientific research.
科学的研究の応用
Synthesis and Chemical Properties
Triazole derivatives, including 1H-1,2,3-triazole, have been a focal point of synthetic chemistry due to their potential for creating new drugs and materials. The Huisgen 1,3-dipolar azide-alkyne cycloaddition, notably the copper(I)-catalyzed version, has emerged as a key method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This "click chemistry" approach is prized for its efficiency, selectivity, and environmental friendliness, leading to compounds with broad biological activities (Kaushik et al., 2019; de Souza et al., 2019).
Biological Applications
Triazole derivatives demonstrate a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. Their versatility in biological applications is partly due to the triazole ring's ability to mimic various functional groups and engage in multiple types of biochemical interactions. These compounds are being explored for their potential against neglected diseases, cancer, and bacterial infections, including resistant strains such as MRSA (Ferreira et al., 2013; Ge & Xu, 2020).
Material Science and Corrosion Inhibition
In the field of material science, 1,2,3-triazole derivatives are investigated for their potential as corrosion inhibitors for metals and alloys. Their ability to form stable, non-toxic, and environmentally friendly compounds that effectively protect metal surfaces from corrosion in aggressive environments has been highlighted. These compounds are particularly interesting for their application in industrial settings, where the longevity and durability of metal components are crucial (Hrimla et al., 2021).
Pharmaceutical and Medical Applications
Triazole derivatives have shown promise in the development of new medications, particularly as antifungal and antibacterial agents. Their structural diversity allows for the targeting of a wide range of biological pathways, offering new mechanisms of action against various pathogens. This includes their use in combating drug-resistant bacteria, offering a potential solution to one of modern medicine's most pressing challenges (Li & Zhang, 2021).
特性
IUPAC Name |
4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9-3-4-11(5-10(9)2)7-16-8-12(6-13)14-15-16/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBSZRICIJYTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=C(N=N2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Thia-2-azaspiro[4.5]decan-3-one](/img/structure/B1467284.png)
![6-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B1467285.png)
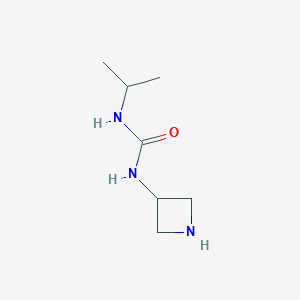
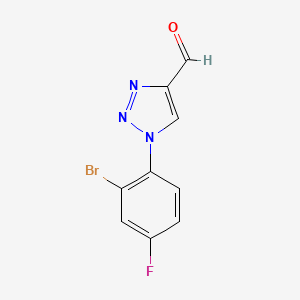

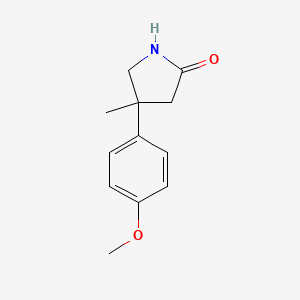
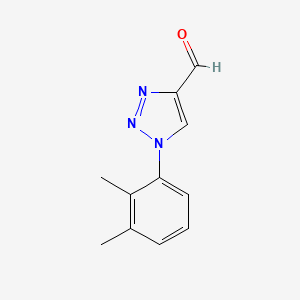
![6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1467298.png)
![tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate](/img/structure/B1467301.png)

![Ethyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B1467303.png)
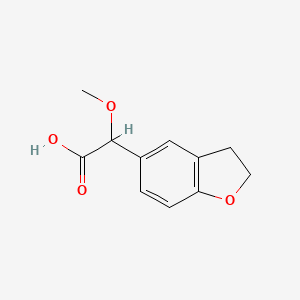
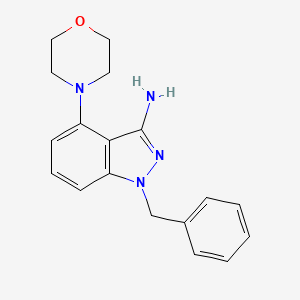
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B1467306.png)